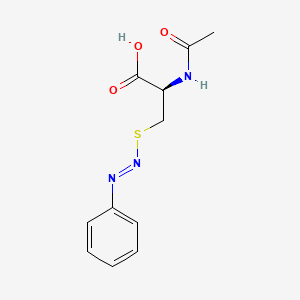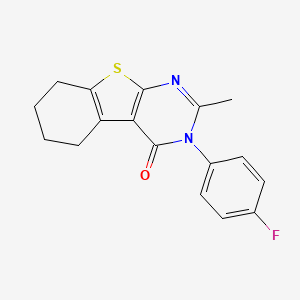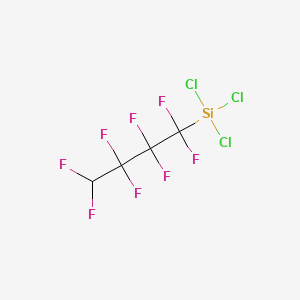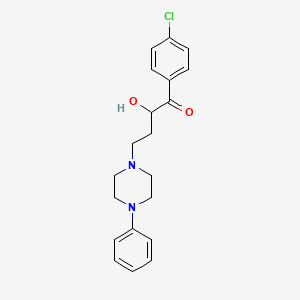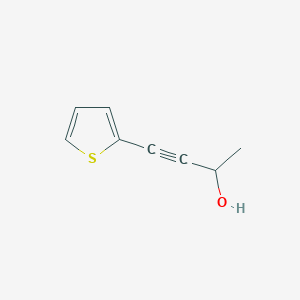
4-(Thiophen-2-yl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C8H8OS It features a thiophene ring, a butynyl chain, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)but-3-yn-2-ol typically involves the reaction of thiophene derivatives with alkynes under specific conditions. One common method is the coupling of thiophene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(Thiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 4-(Thiophen-2-yl)but-3-yn-2-one.
Reduction: Formation of 4-(Thiophen-2-yl)but-3-en-2-ol or 4-(Thiophen-2-yl)butan-2-ol.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
4-(Thiophen-2-yl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-(Thiophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
- 4-(Thiophen-2-yl)but-3-yn-1-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Comparison: 4-(Thiophen-2-yl)but-3-yn-2-ol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-(Thiophen-2-yl)but-3-yn-1-ol, the position of the hydroxyl group in this compound offers different chemical properties and potential uses. Similarly, the presence of a methyl group in 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol alters its steric and electronic characteristics, making it suitable for distinct applications.
特性
分子式 |
C8H8OS |
|---|---|
分子量 |
152.22 g/mol |
IUPAC名 |
4-thiophen-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,1H3 |
InChIキー |
KDVUBDGISSHKRY-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1=CC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)
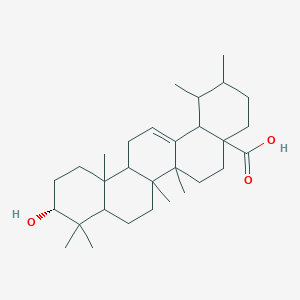

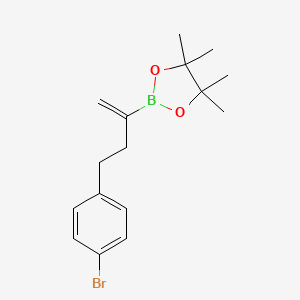

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
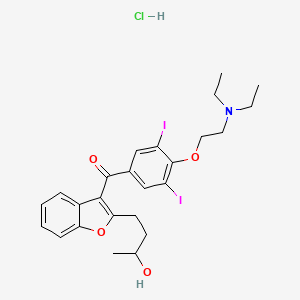
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)

